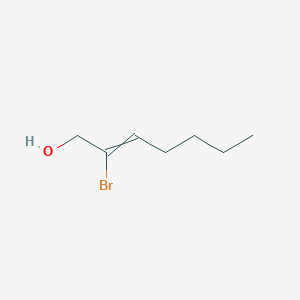

2-Bromohept-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138619-85-9 |

|---|---|

Molecular Formula |

C7H13BrO |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

2-bromohept-2-en-1-ol |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h5,9H,2-4,6H2,1H3 |

InChI Key |

LRAMUFJXLBKJOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(CO)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Bromohept 2 En 1 Ol

Complex Rearrangement Reactions

The allylic azide (B81097) rearrangement is a significant transformation in organic synthesis. When applied to systems derived from bromoalkenols like 2-bromohept-2-en-1-ol, it offers a pathway to introduce nitrogen-containing functionalities. The rearrangement of allylic azides can be influenced by various factors including the substrate, temperature, time, and the presence of a Lewis acid. core.ac.uk

In a broader context of allylic azide chemistry, research has focused on combining this rearrangement with other reactions, such as the intramolecular Schmidt reaction, to produce structurally complex molecules like vinyl-substituted bicyclic lactams. core.ac.uk The study of these combined reactions has provided insights into the stereochemical outcomes, which can be rationalized through conformational analysis and computational calculations. core.ac.uk The electronic structure of the azide group, with its frontier molecular orbitals, dictates its reactivity as a 1,3-dipole. nottingham.ac.uk

Investigations into allylic azide rearrangements have confirmed that the reaction can proceed through a carbocation-mediated pathway. core.ac.uk This mechanistic route becomes particularly relevant when analyzing side reactions. A notable side reaction observed during these studies is the chloro-Prins reaction. core.ac.uk The formation of such byproducts underscores the role of carbocationic intermediates, which can be trapped by various nucleophiles present in the reaction mixture. In some cases, Lewis acid-catalyzed carbocation rearrangements can lead to the formation of fused bicyclic systems. umn.edu The analysis of these side reactions is crucial for optimizing reaction conditions to favor the desired product. core.ac.uk

Metal-Free Functionalizations and Proposed Mechanisms (e.g., Cine-Substitution)

Recent advancements have focused on metal-free methods for the functionalization of alkenes, providing an environmentally benign alternative to traditional metal-catalyzed Heck-type reactions. researchgate.net One such strategy is cine-substitution, where the incoming group attaches to the adjacent carbon of the double bond, rather than the carbon bearing the leaving group (ipso-substitution). researchgate.net

A proposed metal-free cine-substitution mechanism involves the use of thianthrenium salts. chemrxiv.org The process is initiated by the formation of a zwitterionic alkyl thianthrenium salt intermediate. chemrxiv.org This intermediate is formed by the intermolecular addition of a nucleophile to the distal position of the alkene. chemrxiv.org This strategy has been successfully applied to the cine-amination, cine-sulfonylation, and cine-cyanation of C-H bonds in various alkenes, demonstrating broad substrate scope and tolerance for functional groups like ketones, aldehydes, and bromides. researchgate.netchemrxiv.org

Table 1: Examples of Metal-Free Cine-Substitution Reactions on Alkenes

| Nucleophile | Product Type | Yield Range |

|---|---|---|

| Indoles | N-vinyl indoles | 76-81% |

| Sulfinates | Alkenyl sulfones | 65-90% |

| Imidazole | Enamines | 57-65% |

| Amides | N-acyl enamines | 70-82% |

Data derived from studies on various alkene substrates under metal-free conditions. chemrxiv.org

Biocatalytic Reaction Mechanisms and Enzyme Substrate Promiscuity (e.g., Choline (B1196258) Oxidase)

Biocatalysis offers a sustainable approach to chemical synthesis, often proceeding under mild, aqueous conditions. acs.org Oxidases, in particular, have gained attention for their ability to perform selective oxidations. An engineered choline oxidase, AcCO6, has demonstrated remarkable substrate promiscuity, effectively oxidizing primary aliphatic alcohols ranging from C8 to C11. acs.org

This enzyme's utility has been explored in the biocatalytic oxidation of functionalized primary alcohols to their corresponding aldehydes, which can then participate in one-pot tandem reactions like the Wittig reaction. acs.org Crucially, AcCO6 shows significant tolerance for a variety of terminal functional groups on the alcohol substrate, including chlorides, azides, and bromides. acs.org This indicates that a bromoalkenol like this compound could be a viable substrate for such enzymatic oxidation. The enzyme's active site accommodates these modifications without a deleterious effect on its catalytic activity, showcasing its promiscuity. acs.org This capability enables the synthesis of functionally diverse alkene products in an environmentally friendly manner. acs.org

Table 2: Substrate Scope of Engineered Choline Oxidase (AcCO6)

| Substrate Type | Functional Group | Activity |

|---|---|---|

| Primary Alcohol | Terminal Chloride | Comparable to Hexanol |

| Primary Alcohol | Terminal Bromide | Comparable to Hexanol |

| Primary Alcohol | Terminal Azide | Comparable to Hexanol |

| Primary Alcohol | Terminal S-methyl | Comparable to Hexanol |

| Primary Alcohol | Terminal Alkynyl | Comparable to Hexanol |

Activity is compared to the specific activity reported for hexanol (571 mU mg⁻¹). acs.org

Advanced Spectroscopic and Computational Characterization in Bromoalkenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By examining the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the carbon-hydrogen framework and the stereochemistry of compounds like 2-bromohept-2-en-1-ol.

The ¹H NMR spectrum of this compound provides key information about the electronic environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), indicate the type of proton. For instance, the vinyl proton (=CH-) is expected to appear downfield due to the electron-withdrawing effects of the double bond and the bromine atom. The protons of the alcohol group (-OH) and the adjacent methylene (B1212753) group (-CH₂OH) also have characteristic chemical shifts. The multiplicity, or splitting pattern (e.g., singlet, doublet, triplet), arises from the interaction with neighboring protons and reveals the number of adjacent protons. rsc.orgmpg.de

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the two sp² hybridized carbons of the double bond are particularly diagnostic, with the carbon atom bonded to the bromine atom appearing at a distinct chemical shift. mpg.deucla.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data are estimated based on typical values for similar structures and may vary depending on solvent and stereoisomer.)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ | ~0.9 (t) | C7 (-CH₃) | ~14 |

| -(CH₂)₂- | ~1.3-1.4 (m) | C6 | ~22 |

| =CH-CH ₂- | ~2.1 (q) | C5 | ~31 |

| -OH | Variable | C4 | ~30 |

| -CH ₂OH | ~4.2 (d) | C3 (=CH-) | ~130-135 |

| =CH - | ~5.7-6.0 (t) | C2 (=CBr-) | ~125-130 |

| C1 (-CH₂OH) | ~65-70 | ||

| Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet |

The geometry of the double bond in this compound, whether it is the (E) or (Z) isomer, can often be determined from the coupling constant (J) between the vinyl proton and the protons on the adjacent carbon. However, in this specific compound, there is only one vinyl proton, so the primary coupling for determining stereochemistry would be the long-range allylic coupling between the vinyl proton at C3 and the methylene protons at C1 (-CH₂OH).

In related vinyl bromides, the stereochemistry is more commonly determined by Nuclear Overhauser Effect (NOE) experiments. For the (E)-isomer, irradiation of the allylic CH₂OH protons would result in an NOE enhancement of the vinyl proton signal. Conversely, for the (Z)-isomer, a stronger NOE would be expected between the vinyl proton and the bromine-bearing carbon's substituents. In analogous compounds with two vinyl protons, the magnitude of the vicinal coupling constant (³JHH) is highly diagnostic: trans protons typically exhibit a larger coupling constant (12–18 Hz) compared to cis protons (6–12 Hz). csic.espku.edu.cnpearson.comumn.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The molecular formula of this compound is C₇H₁₃BrO. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of the presence of one bromine atom. pku.edu.cn

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the bromine atom ([M-Br]⁺), the loss of a water molecule ([M-H₂O]⁺), and cleavage of the alkyl chain. The base peak in the spectrum could result from a stable fragment formed through these processes. pku.edu.cn

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass/charge) | Description |

| [M]⁺ | 192/194 | Molecular ion peak (shows ⁷⁹Br/⁸¹Br isotope pattern) |

| [M-H₂O]⁺ | 174/176 | Loss of water |

| [M-Br]⁺ | 113 | Loss of a bromine radical |

| [M-CH₂OH]⁺ | 161/163 | Loss of the hydroxymethyl radical |

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules at an electronic level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For reactions involving bromoalkenols, DFT calculations can be employed to map out reaction pathways, calculate the energies of reactants, products, and intermediates, and determine the structures and energies of transition states. rsc.orgucla.edu For example, DFT could be used to model the mechanism of nucleophilic substitution at the sp² carbon bearing the bromine, or to study the transition states of addition reactions to the double bond. Such studies provide fundamental insights into the reactivity and selectivity of the compound. acs.org

The flexible alkyl chain and rotatable single bonds in this compound mean that it can exist in numerous conformations. Computational methods, including molecular mechanics and quantum chemistry calculations, can be used to perform a conformational analysis to identify the most stable (lowest energy) conformations. nih.gov Understanding the preferred conformations is crucial as it can dictate the molecule's reactivity and its interactions with other molecules, such as enzymes or receptors. These calculations can rationalize the stereochemical outcomes of reactions by comparing the energies of transition states leading to different stereoisomeric products. core.ac.uk For instance, computational modeling can help explain why one diastereomer might be formed preferentially over another in a reaction.

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps in Catalysis

The Kinetic Isotope Effect (KIE) is a powerful tool used in physical organic chemistry to investigate reaction mechanisms. libretexts.org It involves measuring the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org This technique is particularly valuable for determining the rate-determining, or slowest, step in a multi-step catalytic cycle. libretexts.org By understanding the slowest step, researchers can gain insights into the reaction's transition state, allowing for the optimization of catalysts and reaction conditions. nih.gov

The principle behind the KIE is based on the difference in zero-point vibrational energies between bonds involving light and heavy isotopes. A bond to a heavier isotope (like a carbon-deuterium bond, C-D) has a lower zero-point energy and is stronger than a bond to a lighter isotope (a carbon-hydrogen bond, C-H). libretexts.org Consequently, more energy is required to break the bond with the heavier isotope, which can lead to a slower reaction rate. libretexts.org The magnitude of the KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), for example, kH/kD for a hydrogen/deuterium substitution. wikipedia.org

A primary KIE is observed when the isotopically substituted bond is formed or broken in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, a significant primary KIE is expected, with kH/kD values typically ranging from 1 to 8 at room temperature. libretexts.orgepfl.ch A kH/kD value of 1 indicates that the C-H bond is not involved in the rate-determining step. epfl.ch In contrast, heavy-atom isotope effects, such as those involving bromine, are much smaller, usually between 1.02 and 1.10, due to the smaller relative change in mass. libretexts.org

In the context of catalysis involving bromoalkenols like this compound, KIE studies can elucidate the mechanism of key transformations. For example, in a hypothetical catalytic C-H functionalization reaction, a KIE study could determine if the C-H bond cleavage is the rate-limiting event.

Table 1: Hypothetical Interpretation of KIE Data in a Catalytic Reaction

| Experimental Setup | Observed KIE (kH/kD) | Interpretation |

| Reaction with this compound vs. its deuterated analogue at a non-reactive site. | ~1 | C-H bond cleavage is not part of the rate-determining step. epfl.ch |

| Reaction with this compound vs. its analogue deuterated at the allylic C-H bond. | 5.1 | C-H bond cleavage is the rate-determining step, suggesting a linear transition state. caltech.edu |

| Reaction with this compound vs. its analogue deuterated at the hydroxyl O-H bond. | ~7 | O-H bond activation is the rate-determining step. libretexts.orgepfl.ch |

Advanced Chromatographic Techniques for Isolation and Purification of Complex Mixtures

The isolation and purification of target molecules from complex reaction mixtures are critical steps in synthetic organic chemistry. researchgate.netmoravek.com For compounds like this compound, which may be synthesized alongside byproducts, unreacted starting materials, and catalysts, advanced chromatographic techniques are indispensable for obtaining the material in high purity. moravek.com These methods separate compounds based on differential partitioning between a stationary phase and a mobile phase. researchgate.net

Flash column chromatography is a widely used and efficient method for the purification of reaction products on a preparative scale. ucla.edu This technique is an air-pressure-driven version of traditional column chromatography, which significantly speeds up the separation process. ucla.edu A glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. column-chromatography.comrsc.org The crude reaction mixture is loaded onto the top of the silica gel, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. researchgate.net Compounds within the mixture move down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. column-chromatography.com For a moderately polar compound like this compound, a typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, often starting with a low polarity and gradually increasing it. ucla.edusustech.edu.cn

High-Performance Liquid Chromatography (HPLC) is another powerful technique that offers higher resolution and is used for both analytical and preparative-scale purification. iipseries.org HPLC utilizes high pressure to pump the mobile phase through a column packed with smaller adsorbent particles, leading to superior separation efficiency. iipseries.org It is particularly useful for separating complex mixtures, quantifying purity, and isolating stereoisomers. sustech.edu.cn For chiral compounds, specialized chiral stationary phases can be used in HPLC to separate enantiomers and determine enantiomeric excess (ee). sustech.edu.cn

Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography. rsc.org A small spot of the reaction mixture is applied to a plate coated with silica gel, which is then placed in a chamber containing the eluent. As the solvent moves up the plate, the components of the mixture separate, and their positions can be visualized, typically using UV light or chemical stains. rsc.org

Table 2: Comparison of Chromatographic Techniques for Purifying Bromoalkenols

| Technique | Principle | Typical Application | Stationary Phase | Mobile Phase Example |

| Thin-Layer Chromatography (TLC) | Separation on a flat plate based on polarity. iipseries.org | Reaction monitoring; solvent system screening. rsc.org | Silica gel on glass or aluminum. rsc.org | Hexane/Ethyl Acetate mixtures. |

| Flash Column Chromatography | Pressurized liquid chromatography for rapid, preparative separation. ucla.edu | Primary purification of crude reaction mixtures (mg to g scale). sustech.edu.cn | Silica gel. column-chromatography.com | Gradient of Ethyl Acetate in Hexane. ucla.edu |

| High-Performance Liquid Chromatography (HPLC) | High-pressure system with small particles for high-resolution separation. iipseries.org | Final purity analysis; isolation of minor components; chiral separations. sustech.edu.cniipseries.org | Silica gel (normal phase); C18-modified silica (reverse phase); Chiral phases. | Isopropanol/Hexane (chiral); Acetonitrile/Water (reverse phase). |

Research Applications of 2 Bromohept 2 En 1 Ol in Complex Molecule Synthesis

Role as a Versatile Intermediate in General Organic Synthesis

In the realm of synthetic organic chemistry, the utility of a molecule is often defined by its ability to act as a versatile intermediate—a stable, yet reactive, scaffold that can be elaborated into a variety of more complex structures. Garner's aldehyde is a well-known example of such a chiral building block used in numerous syntheses. beilstein-journals.org Similarly, 2-bromohept-2-en-1-ol functions as a key precursor, enabling chemists to strategically introduce specific functionalities and build molecular complexity.

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, allowing for the assembly of basic molecular skeletons. researchgate.net The vinyl bromide component of this compound is particularly well-suited for this purpose, primarily through its participation in transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings utilize vinyl halides to append new carbon-based fragments, thereby extending carbon chains or forming new ring systems. This capability is crucial in multi-step syntheses where the careful and sequential construction of a molecule's framework is required. For instance, the carbon skeleton of this intermediate can be strategically incorporated into larger molecules, as demonstrated in the syntheses of various marine alkaloids and other complex natural products. nih.gov

Beyond C-C bond formation, the construction of carbon-heteroatom (C-X) bonds is essential for introducing functional groups that dictate a molecule's biological activity and physical properties. researchgate.nethandwiki.org this compound provides two distinct handles for such transformations. The primary alcohol (-OH) group can readily undergo esterification or etherification to form C-O bonds. Furthermore, the vinyl bromide can be subjected to reactions like Buchwald-Hartwig amination or Ullmann condensation to form C-N bonds, a critical step in the synthesis of nitrogen-containing compounds like alkaloids. researchgate.net This dual functionality allows for orthogonal chemical strategies, where one part of the molecule can be reacted while the other remains protected, adding a layer of strategic depth to its use in synthesis.

Precursor in Natural Product Total Synthesis

The total synthesis of natural products represents a significant challenge in organic chemistry, serving as a platform for discovering new reactions and validating synthetic strategies. nih.gov The structural complexity and stereochemical density of these molecules demand highly specific and efficient synthetic intermediates. This compound and structurally related bromo-alcohols have proven their value as precursors in the assembly of several important classes of natural products.

Fusidic acid is a steroidal antibiotic known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, the development of resistance necessitates the creation of novel analogues. nih.gov Research in this area has focused on modifying the side chain of fusidic acid to enhance its antibacterial properties and improve its resistance profile. nih.govnih.gov Synthetic strategies involve the esterification of the C-3 hydroxyl group or other positions to append new side chains, including those derived from intermediates like this compound. nih.govdntb.gov.ua These modifications aim to alter the lipophilicity and steric profile of the drug, potentially leading to improved membrane permeability and stronger interactions with its biological target, the elongation factor G (EF-G). nih.govnih.gov One study reported the creation of a novel fusidic acid analogue with equivalent potency to the parent compound but an improved resistance profile in vitro. nih.gov

| Natural Product Class | Parent Compound | Synthetic Goal | Relevant Synthetic Strategy |

| Terpenoid Antibiotics | Fusidic Acid | Develop analogues with improved potency and resistance profiles. nih.gov | Modification of the side chain and esterification at various hydroxyl groups. nih.govmdpi.com |

The precise control of stereochemistry is paramount in total synthesis, as the biological activity of a molecule is often dependent on its three-dimensional arrangement.

Phomactin A: This marine-derived natural product possesses a unique and complex ABCD-tetracyclic structure that has attracted considerable attention from the synthetic community. nih.govnih.gov Its total synthesis is a formidable challenge, requiring innovative strategies to construct the sterically congested core. One successful approach featured an intramolecular oxa-[3 + 3] annulation to build the ABD-tricyclic manifold early in the synthesis. nih.govnih.gov The elaboration of this core into the final product involves the stereocontrolled introduction of oxygenation and other functional groups, steps where versatile intermediates play a crucial role.

Ambrein (B1239030): A key component of ambergris, ambrein is a triterpene alcohol highly valued in the fragrance industry as a precursor to the odorant ambroxide. Efforts toward the biosynthesis of ambrein have been a subject of significant research. Chemical syntheses often rely on building blocks that can establish the correct stereochemistry of the polycyclic core, highlighting the need for stereochemically defined intermediates.

| Target Molecule | Key Structural Feature | Synthetic Challenge |

| Phomactin A | ABCD-tetracyclic topology. nih.gov | Construction of the unique ABD-tricyclic manifold and late-stage functionalization. nih.govnih.gov |

| Ambrein | Polycyclic triterpene alcohol. | Stereocontrolled synthesis of the core structure. |

Alkaloids are a diverse class of naturally occurring compounds containing nitrogen, many of which exhibit significant physiological activity.

Pinnaic Acid: Isolated from the bivalve Pinna muricata, pinnaic acid features an azaspiro[4.5]decane ring system and acts as a specific inhibitor of cytosolic phospholipase A2. nih.gov Its intriguing structure and biological potential have made it a popular target for total synthesis. Formal syntheses have been accomplished by intercepting known intermediates, employing strategies such as selective olefin cross-metathesis to construct key bonds efficiently. nih.govsigmaaldrich.com

Alkaloid 205B: This tricyclic alkaloid was isolated from the skin of neotropical poison frogs and is noted for its complex, stereochemically dense piperidine (B6355638) core. nih.gov The total synthesis of Alkaloid 205B has been achieved through asymmetric routes that utilize advanced stereoselective methods. nih.govnih.gov Key steps in one synthesis included a Ti-mediated allylic alcohol-imine reductive cross-coupling and an intramolecular [3+2] cycloaddition to assemble the core structure with high stereoselectivity. nih.gov The unnatural enantiomer of Alkaloid 205B has been found to selectively block the α7 nicotinic acetylcholine (B1216132) receptor, highlighting the importance of synthesis in accessing pharmacologically relevant molecules that are scarce in nature. nih.govnih.gov

| Alkaloid Target | Core Structure | Key Synthetic Methodologies |

| Pinnaic Acid | Azaspiro[4.5]decane. nih.gov | Olefin cross-metathesis. nih.govsigmaaldrich.com |

| Alkaloid 205B | Azatricyclododecene. nih.gov | Ti-mediated reductive cross-coupling; Intramolecular [3+2] cycloaddition. nih.gov |

Contribution to the Development of Novel Synthetic Methodologies

Further research would be required to explore the potential of this compound in these and other areas of chemical synthesis. At present, the scientific community has not published findings related to the specified topics.

Future Directions and Emerging Research Avenues in 2 Bromohept 2 En 1 Ol Chemistry

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science, necessitates the development of highly stereoselective synthetic routes to 2-Bromohept-2-en-1-ol. Future research will likely focus on the design and implementation of novel chiral catalysts, including organocatalysts and transition-metal complexes, that can afford high yields and enantiomeric excesses. A critical aspect of this endeavor is the move towards more sustainable practices, such as the use of earth-abundant metal catalysts, solvent-free reaction conditions, and processes that minimize waste generation. The goal is to create synthetic pathways that are not only efficient in their stereochemical control but also environmentally benign.

Exploration of Unconventional Reactivity and Novel Catalytic Systems for Derivatization

Beyond its synthesis, the derivatization of this compound is a key area for future exploration. Research is expected to delve into unconventional reactivity patterns, moving beyond traditional functional group transformations. This includes the activation of C-H bonds and the use of photoredox catalysis to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. The development of novel catalytic systems that can selectively functionalize different positions of the molecule will be paramount. Such systems may involve bimetallic catalysis or the use of frustrated Lewis pairs to access new reactive intermediates and, consequently, novel derivatives of this compound with unique properties and applications.

Advanced Mechanistic Studies Utilizing State-of-the-Art Computational Tools

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved chemical processes. The integration of high-level computational tools, such as Density Functional Theory (DFT) and time-dependent DFT, will play a pivotal role in elucidating reaction pathways, transition state geometries, and the electronic factors that control selectivity. These in-silico studies, when coupled with experimental validation, can provide unprecedented insights into the catalytic cycles and help in the predictive design of more efficient catalysts and reaction conditions.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production presents a significant challenge. Flow chemistry and automated synthesis platforms offer a promising solution for the scalable and continuous production of this compound. These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and greater reproducibility. Future research will focus on developing robust and efficient flow-based synthetic routes to this compound and its derivatives, potentially integrating in-line purification and analysis to streamline the entire manufacturing process.

Design and Synthesis of Next-Generation Building Blocks with Enhanced Reactivity and Selectivity

This compound itself serves as a valuable building block, but the future lies in the design and synthesis of next-generation analogs with tailored reactivity and selectivity. This involves the strategic introduction of other functional groups or modifying the carbon skeleton to fine-tune the electronic and steric properties of the molecule. These advanced building blocks could open up new avenues for the synthesis of complex molecular architectures and materials with novel functions. The goal is to create a toolbox of versatile synthons derived from this compound that can be readily employed in a wide range of synthetic applications.

| Research Area | Key Objectives | Potential Impact |

| Stereoselective Synthesis | Development of novel chiral catalysts (organocatalysts, transition-metal complexes) for high enantiomeric excess. | Access to enantiomerically pure pharmaceuticals and materials. |

| Sustainable Practices | Use of earth-abundant metals, solvent-free conditions, and waste minimization. | Environmentally benign and cost-effective chemical manufacturing. |

| Unconventional Reactivity | Exploration of C-H activation and photoredox catalysis for novel bond formations. | Creation of diverse molecular structures and functional materials. |

| Novel Catalytic Systems | Design of bimetallic catalysts and frustrated Lewis pairs for selective functionalization. | Access to new reactive intermediates and unique chemical derivatives. |

| Mechanistic Studies | Application of DFT and other computational tools to understand reaction pathways. | Rational design of more efficient catalysts and reaction conditions. |

| Flow Chemistry & Automation | Development of continuous flow processes for scalable and safe production. | Streamlined and cost-effective industrial manufacturing. |

| Next-Generation Building Blocks | Synthesis of this compound analogs with tailored reactivity. | Expansion of the synthetic toolbox for creating complex molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.